
Acide 2-bromo-3-chloropyridine-5-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-3-chloropyridine-5-boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of “2-Bromo-3-chloropyridine-5-boronic acid” can involve several steps. One common method is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst . Another method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloropyridine-5-boronic acid” is represented by the InChI code: 1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H . The molecular weight of the compound is 236.26 .Chemical Reactions Analysis
“2-Bromo-3-chloropyridine-5-boronic acid” can undergo several chemical reactions. For instance, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le composé est utilisé comme réactif de bore dans la réaction de couplage croisé de Suzuki–Miyaura (SM) . Il s'agit de l'une des réactions de formation de liaison carbone-carbone catalysées par des métaux de transition les plus largement appliquées . Le succès de cette réaction provient d'une combinaison de conditions de réaction exceptionnellement douces et tolérantes aux groupes fonctionnels, avec un réactif organoboré relativement stable, facilement préparé et généralement respectueux de l'environnement .
Protodéboronation
L'acide 2-bromo-3-chloropyridine-5-boronique peut être utilisé dans la protodéboronation des esters boroniques de pinacol . La protodéboronation est un processus précieux mais pas bien développé . Ce processus peut être associé à une homologation Matteson–CH2, permettant une hydrométhylation formelle des alcènes anti-Markovnikov .
3. Synthèse d'acides et d'esters halopyridinylboroniques nouveaux Le composé est utilisé dans la synthèse d'acides et d'esters halopyridinylboroniques nouveaux . Ces nouveaux composés peuvent avoir diverses applications dans différents domaines de la chimie.
4. Préparation d'un radioligand de tomographie par émission de positons (TEP) Le composé peut être utilisé comme intermédiaire dans la préparation d'un radioligand de tomographie par émission de positons (TEP) [11 C]MK-1064 . Ce radioligand est applicable à l'imagerie du récepteur de l'orexine-2 .
5. Synthèse d'un antagoniste du récepteur de l'orexine 2 (2-SORA) MK-1064 Le composé peut également être utilisé dans la synthèse d'un antagoniste du récepteur de l'orexine 2 (2-SORA) MK-1064 . Cet antagoniste peut avoir diverses applications dans le domaine des neurosciences.
Agrochimie, produits pharmaceutiques et colorants
Le composé est un intermédiaire organique important utilisé dans les domaines de l'agrochimie, des produits pharmaceutiques et des colorants . Il peut être utilisé dans la synthèse de divers composés dans ces domaines.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-3-chloropyridine-5-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action may also lead to the formation of by-products, depending on the specific conditions of the reaction .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloropyridine-5-boronic acid can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions under which the reaction is carried out . For instance, the compound’s action can be catalyzed by ethers .
Safety and Hazards
“2-Bromo-3-chloropyridine-5-boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Bromo-3-chloropyridine-5-boronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This compound interacts with various enzymes and proteins during these reactions . The nature of these interactions is primarily based on the electrophilic and nucleophilic properties of the compound .
Molecular Mechanism
This process is crucial for the formation of new carbon-carbon bonds .
Propriétés
IUPAC Name |
(6-bromo-5-chloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZANSKQYFGQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

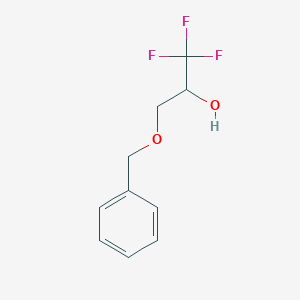
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)

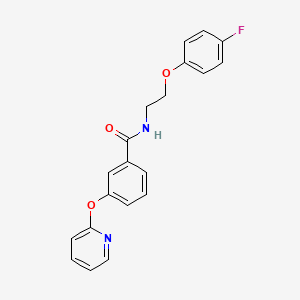


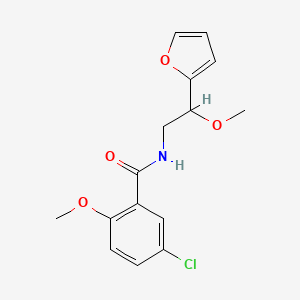
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)

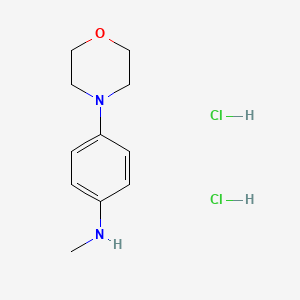
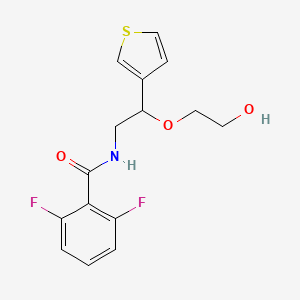
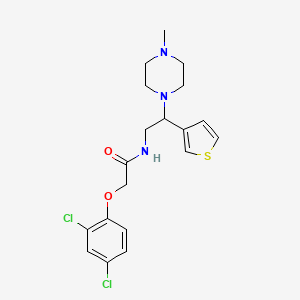
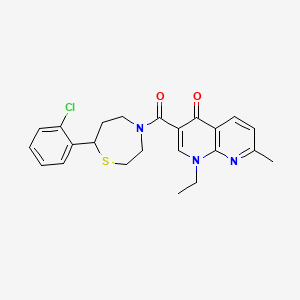
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)